4-Chloro-2,8-dimethyl-5-nitroquinoline
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Overview
Description
4-Chloro-2,8-dimethyl-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of chloro, methyl, and nitro groups in the quinoline ring system imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,8-dimethyl-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 2,8-dimethylquinoline followed by chlorination. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting nitro compound is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the production cost and environmental impact. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,8-dimethyl-5-nitroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles like dimethylamine in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: 4-chloro-2,8-dimethyl-5-aminoquinoline.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2,8-dimethyl-5-nitroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 4-chloro-2,8-dimethyl-5-nitroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-5-nitroquinoline
- 2,4-Dichloro-5-nitroquinoline
- 6-Methoxy-2,4,5-triaminoquinoline
Uniqueness
4-Chloro-2,8-dimethyl-5-nitroquinoline is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups in the quinoline ring enhances its potential for various chemical transformations and applications compared to other similar compounds .
Properties
Molecular Formula |
C11H9ClN2O2 |
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Molecular Weight |
236.65 g/mol |
IUPAC Name |
4-chloro-2,8-dimethyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-3-4-9(14(15)16)10-8(12)5-7(2)13-11(6)10/h3-5H,1-2H3 |
InChI Key |
ADJHRRYYNVYIGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CC(=N2)C)Cl |
Origin of Product |
United States |
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